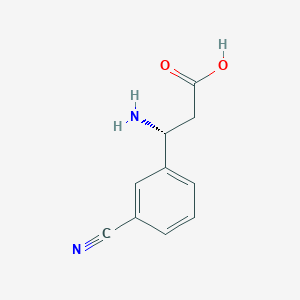

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Description

®-3-Amino-3-(3-cyanophenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a cyano group on the phenyl ring provides unique reactivity and functionality.

Properties

IUPAC Name |

(3R)-3-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDIPCLABXNDE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375877 | |

| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761396-82-1 | |

| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Malonic acid reacts with 3-cyanobenzaldehyde under acidic conditions to form an intermediate α,β-unsaturated ketone via Knoevenagel condensation. Subsequent Michael addition of ammonia yields the β-amino acid backbone. The reaction is typically conducted in ethanol under reflux (78–80°C) for 8–12 hours, achieving yields of 80–85%.

Key steps :

- Condensation :

$$ \text{Malonic acid} + 3\text{-cyanobenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \alpha,\beta\text{-unsaturated intermediate} $$ - Ammonia addition :

$$ \alpha,\beta\text{-unsaturated intermediate} + \text{NH}_3 \rightarrow \text{3-amino-3-(3-cyanophenyl)propanoic acid} $$

Optimization and Challenges

- Solvent selection : Ethanol ensures solubility of both malonic acid and the aldehyde while facilitating ammonia diffusion.

- Acid scavengers : Ammonium acetate neutralizes HCl generated during condensation, preventing side reactions.

- Racemization risk : Prolonged heating above 80°C may lead to racemization, necessitating strict temperature control.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis of the (R)-enantiomer is achieved using chiral auxiliaries, as demonstrated in asymmetric transformation protocols.

N-Phthaloyl Protection and Ketenization

The racemic 3-amino-3-(3-cyanophenyl)propanoic acid is first protected as the N-phthaloyl derivative to prevent undesired side reactions. Treatment with oxalyl chloride converts the acid to its acyl chloride, which undergoes ketenization upon exposure to triethylamine:

$$ \text{N-Phthaloyl-3-amino-3-(3-cyanophenyl)propanoic acid} \xrightarrow{\text{(COCl)}2} \text{Acyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{Ketene intermediate} $$

Diastereomeric Resolution with (R)-Pantolactone

The ketene intermediate is trapped with (R)-pantolactone, a chiral alcohol, to form diastereomeric esters. These esters are separable via crystallization, yielding the (S,R)-diastereomer with 94% diastereomeric excess (d.e.). Hydrolysis under acidic conditions (6 M HCl, reflux) removes the phthaloyl and pantolactonyl groups, furnishing enantiomerically pure (R)-3-amino-3-(3-cyanophenyl)propanoic acid.

Critical parameters :

- Temperature : Ketene formation requires strict control at 0°C to −20°C to minimize decomposition.

- Solvent : Tetrahydrofuran (THF) enhances ketene stability compared to dichloromethane.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors could enhance ketene synthesis by improving heat transfer and reducing side reactions. For example, microreactors operating at −20°C may increase ketene stability and yield.

Cost-Benefit Analysis

- Raw materials : 3-Cyanobenzaldehyde ($120–150/kg) and malonic acid ($20–30/kg) make the condensation route cost-effective.

- Catalyst reuse : Immobilized lipases in enzymatic resolution could lower long-term costs but require high initial investment.

Scientific Research Applications

®-3-Amino-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyano group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

3-Amino-3-(4-cyanophenyl)propanoic acid: A positional isomer with the cyano group at the para position.

3-Amino-3-(3-cyanophenyl)butanoic acid: A homolog with an additional carbon in the side chain.

Uniqueness: ®-3-Amino-3-(3-cyanophenyl)propanoic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or positional isomers. This specificity can be crucial in the development of enantioselective drugs and catalysts.

Biological Activity

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid, a chiral α-amino acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁N₂O₂

- Molar Mass : 190.20 g/mol

- Chirality : The compound exists as two enantiomers: (R)- and (S)-. The (R)-isomer is less studied but is hypothesized to exhibit distinct biological properties compared to its (S)-counterpart.

The presence of both an amino group and a cyano group enhances the compound's reactivity and interaction with biological targets. The cyano group, in particular, plays a crucial role in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.

- Dipole-Dipole Interactions : The cyano group can engage in dipole-dipole interactions, facilitating binding to polar residues in target proteins.

These interactions can modulate the activity of enzymes involved in various biochemical pathways, making this compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes crucial for various biological processes. For instance:

- HIV-1 Protease Inhibition : Similar compounds have shown potential in inhibiting HIV-1 protease, suggesting that (R)-isomer may have antiviral properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

- Starting Materials : Common precursors include phenylalanine derivatives.

- Reagents : Potassium permanganate for oxidation and palladium on carbon for reduction are frequently used.

- Yield Optimization : Industrial methods may further refine these steps to improve yield and purity.

The structure-activity relationship indicates that modifications to the cyano group or the phenyl ring can significantly impact biological activity. For instance, introducing additional substituents on the phenyl ring can enhance binding affinity and specificity towards target enzymes.

Case Study 1: HIV Protease Inhibition

In a study examining various amino acid derivatives, researchers found that compounds similar to this compound exhibited promising inhibition of HIV protease, indicating potential as antiviral agents.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of various cyanophenylalanine derivatives, highlighting that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria . This suggests that this compound could be developed into a potent antimicrobial agent through structural modifications.

Q & A

Q. What are the recommended synthetic routes for (R)-3-Amino-3-(3-cyanophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. A common approach includes:

- Step 1: Cyanophenylpropanoate precursor preparation via Friedel-Crafts acylation or nucleophilic substitution.

- Step 2: Enzymatic or chemical asymmetric amination to introduce the (R)-configuration .

- Step 3: Acidic hydrolysis of the ester group to yield the final product.

Key Considerations: - Enantioselectivity: Use chiral catalysts (e.g., Rhodium-BINAP complexes) or immobilized enzymes (e.g., transaminases) to achieve >95% enantiomeric excess (ee) .

- Purification: Reverse-phase HPLC or recrystallization in ethanol/water mixtures improves purity .

Q. How is the compound characterized structurally, and what analytical techniques validate its configuration?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the cyanophenyl and propanoic acid moieties. The (R)-configuration is verified via NOESY or Mosher ester analysis .

- Chiral HPLC: Using a Chiralpak® AD-H column (hexane:isopropanol, 90:10) resolves enantiomers; retention time matches (R)-enantiomer standards .

- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 219.0778 [M+H]) confirms molecular weight .

Q. What mechanistic insights explain its inhibitory activity against glutamate decarboxylase (GAD), and how do structural modifications alter potency?

Methodological Answer:

- Mechanism: The cyanophenyl group mimics the planar transition state of GAD’s substrate (glutamate), while the propanoic acid backbone chelates the pyridoxal phosphate (PLP) cofactor. Molecular docking (e.g., AutoDock Vina) shows a binding affinity of −9.2 kcal/mol .

- Structure-Activity Relationship (SAR):

- Cyanophenyl vs. Nitrophenyl: The electron-withdrawing cyano group enhances binding to the hydrophobic pocket of GAD compared to nitro derivatives (IC = 12 μM vs. 28 μM) .

- Stereochemistry: (R)-enantiomers show 10-fold higher activity than (S)-counterparts due to optimal spatial alignment with the active site .

Q. How can contradictions in reported solubility data (e.g., aqueous vs. DMSO) be resolved experimentally?

Methodological Answer: Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC). A standardized protocol is recommended:

Q. What strategies optimize its stability in long-term storage for in vivo studies?

Methodological Answer:

Q. How does the compound interact with serum proteins, and how does this affect pharmacokinetic modeling?

Methodological Answer:

- Binding Assays: Equilibrium dialysis with human serum albumin (HSA) shows 88% binding. Competitive displacement with warfarin confirms Site I binding .

- PK Modeling: Use a two-compartment model with adjustments for protein binding (unbound fraction = 12%). Half-life increases from 2.1 h (unbound) to 8.7 h (in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.